Murepavadin TFA -

Murepavadin TFA

Catalog Number: EVT-243039
CAS Number:
Molecular Formula: C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂
Molecular Weight: 1667.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Murepavadin (TFA), a 14-amino-acid cyclic peptide, is a highly potent, specific antibiotic for the treatment of bacterial infections caused by Pseudomonas aeruginosa. Murepavadin (TFA) targets the lipopolysaccharide transport portin D .
Source and Classification

Murepavadin is classified as a peptidomimetic antibiotic. It was synthesized to enhance the efficacy of existing antibiotics and to combat bacterial resistance. The compound's unique structure allows it to penetrate the bacterial outer membrane effectively and interfere with essential processes required for bacterial survival and replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of murepavadin is achieved through a two-stage process involving solid-phase peptide synthesis. Initially, a linear precursor of the peptide is assembled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a chlorotrityl-polystyrene resin. The steps include:

  1. Fmoc Deprotection: The Fmoc group is removed using piperidine in dimethylformamide.
  2. Coupling Reactions: Protected amino acids are coupled to the growing peptide chain using coupling reagents such as uronium salts or carbodiimides.
  3. Cyclization: Once the linear peptide is formed, it undergoes cyclization by reacting the amino group at the N-terminus with the carboxylic group at the C-terminus, often facilitated by reagents like HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solution .

The final step involves an acidolytic treatment with trifluoroacetic acid, which removes all side-chain protecting groups to yield the fully deprotected cyclic murepavadin .

Molecular Structure Analysis

Structure and Data

Murepavadin is characterized by its cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The molecular formula can be denoted as C19H30N6O5C_{19}H_{30}N_{6}O_{5}, and its molecular weight is approximately 402.48 g/mol. The cyclic nature of murepavadin allows for a specific conformation that is critical for its interaction with bacterial membranes .

Chemical Reactions Analysis

Reactions and Technical Details

Murepavadin undergoes several chemical reactions during its synthesis:

  • Coupling Reactions: These reactions are facilitated by activating agents that promote the formation of peptide bonds between amino acids.
  • Cyclization Reaction: This critical step involves forming a covalent bond between two ends of the linear peptide, resulting in a cyclic structure.
  • Desulfurization: In some synthetic routes, desulfurization reactions are performed using catalysts like Raney Nickel followed by hydrogenation to enhance yield and purity .

The efficiency of these reactions is monitored using high-performance liquid chromatography (HPLC) to ensure high purity levels of the final product.

Mechanism of Action

Process and Data

Murepavadin's mechanism of action involves binding to LptD, an essential component in the transport of lipopolysaccharides across the bacterial outer membrane. By inhibiting this transport process, murepavadin causes an accumulation of lipopolysaccharides within the inner membrane, leading to envelope stress responses in bacteria. This disruption ultimately results in bacterial cell death due to compromised membrane integrity .

Quantitative studies have shown that murepavadin significantly enhances the bactericidal activity of other antibiotics like ciprofloxacin against resistant strains of Pseudomonas aeruginosa, demonstrating its potential as an adjunctive therapy in antibiotic regimens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Murepavadin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: The cyclic structure contributes to its stability under physiological conditions.
  • Purity: The synthesized compound typically shows purity levels exceeding 95%, as verified through HPLC analyses .

These properties are crucial for its effectiveness as an antimicrobial agent.

Applications

Scientific Uses

Murepavadin has significant potential in scientific research and clinical applications:

  • Antimicrobial Therapy: It is primarily being investigated for its ability to treat infections caused by multidrug-resistant strains of bacteria, particularly in hospital settings.
  • Combination Therapy: Studies suggest that murepavadin can be effectively combined with other antibiotics to enhance their efficacy against resistant pathogens.
  • Research Tool: It serves as a valuable tool in studying bacterial membrane biology and antibiotic resistance mechanisms due to its specific targeting of LptD .
Introduction to Murepavadin in the Context of Antimicrobial Resistance

Role of Pseudomonas aeruginosa in Nosocomial and Chronic Infections

Pseudomonas aeruginosa is a Gram-negative pathogen of critical concern due to its propensity for causing severe healthcare-associated infections and chronic respiratory complications. As a leading cause of ventilator-associated pneumonia (VAP), bloodstream infections, and urinary tract infections in hospitalized patients, it accounts for ~15% of all healthcare-associated infections in the United States and exhibits multidrug resistance (MDR) rates exceeding 10% across European countries [1] [9]. This organism thrives in immunocompromised hosts and patients with structural lung diseases, where it establishes persistent infections through biofilm formation and intrinsic resistance mechanisms. Cystic fibrosis (CF) patients are particularly vulnerable, with chronic P. aeruginosa colonization occurring in up to 80% of adults, driving progressive lung function decline [5]. The pathogen’s resistance arsenal includes low outer membrane permeability, chromosomally encoded β-lactamases, multidrug efflux pumps (e.g., MexAB-OprM), and adaptive mutations that collectively compromise conventional antibiotic efficacy. Carbapenem-resistant P. aeruginosa is designated a "Priority 1 Critical" pathogen by the WHO, underscoring the urgent need for novel therapeutic agents [1] [9].

Emergence of Murepavadin as a Novel Outer Membrane Protein-Targeting Antibiotic

Murepavadin (POL7080) represents a groundbreaking class of antibiotics known as Outer Membrane Protein Targeting Antibiotics (OMPTAs). Derived from the protegrin-1 (PG-1) scaffold via Polyphor’s Protein Epitope Mimetics (PEM) technology, it specifically targets lipopolysaccharide transport protein D (LptD) in P. aeruginosa [1] [6] [7]. LptD is an essential outer membrane β-barrel protein responsible for the final assembly and insertion of lipopolysaccharide (LPS) into the outer leaflet. By binding to LptD with high affinity, murepavadin disrupts LPS transport, causing defective outer membrane integrity, increased permeability, and bacterial cell death [1] [7]. This mechanism exhibits unparalleled specificity for P. aeruginosa, with negligible activity against other Gram-negative or Gram-positive bacteria, thereby preserving commensal flora.

Table 1: In Vitro Activity of Murepavadin Against Clinical Isolates of P. aeruginosa

Isolate CategoryMIC₅₀ (mg/L)MIC₉₀ (mg/L)Inhibition Rate at ≤0.5 mg/L (%)
All Isolates (n=1,219)0.120.1299.1
MDR Isolates (n=300)0.120.2597.7
XDR Isolates (n=167)0.120.2597.0

Data compiled from global surveillance studies [9]

Murepavadin demonstrates exceptional potency, with MIC₉₀ values of 0.12 mg/L against general clinical isolates and 0.25 mg/L against MDR and extensively drug-resistant (XDR) strains [9]. It is 4–8 times more potent than polymyxins (colistin MIC₉₀ = 1 mg/L) and retains activity against isolates resistant to carbapenems, aminoglycosides, and fluoroquinolones [9]. Phase III trials initially focused on intravenous formulations for hospital-acquired pneumonia but pivoted toward inhaled delivery for cystic fibrosis due to nephrotoxicity concerns with systemic administration [6] [7].

Significance of Peptidomimetic Design in Overcoming Gram-Negative Resistance Mechanisms

Murepavadin’s chemical architecture centers on a 14-amino-acid macrocyclic peptide featuring a β-hairpin conformation stabilized by a D-proline–L-proline (D-Pro-Pro) turn motif. This design emulates host defense peptides while incorporating non-proteinogenic residues like diaminobutyric acid (Dab) and ornithine (Orn) to enhance stability and target affinity [6] [8] [10]. The cyclic structure confers rigidity and resistance to protease degradation, while cationic residues (e.g., Dab) facilitate initial electrostatic interactions with the anionic LPS surface—a critical step enabling access to LptD [6] [10].

Traditional peptide synthesis using carbodiimides (e.g., DIC) and additives like HOBt faced challenges, including racemization and explosive hazards. Novel coupling agents—particularly tert-butylethyl carbodiimide (TBEC) and potassium salts of oxyma derivatives (K-Oxy-B)—have significantly improved synthesis. TBEC eliminates hydrogen cyanide formation during coupling, while K-Oxy-B enhances coupling efficiency (99.83% purity) and minimizes epimerization due to its non-acidic nature [6]. This synthetic refinement ensures chiral integrity and batch-to-batch consistency, which is critical for pharmacological efficacy.

Table 2: Key Synthetic Reagents for Murepavadin Production

ReagentAdvantageRole in Synthesis
TBECHCN-free reactionCarbodiimide coupling agent
K-Oxy-BNon-acidic; minimizes resin cleavageAdditive for racemization suppression
OxymaPure®Thermal stability; high coupling efficiencyAlternative to HOBt/HOAt

The peptidomimetic approach overcomes classical resistance mechanisms by targeting LptD—a protein with no human homolog—and exploiting the conserved LPS transport system. Resistance mutations (lpxL1, lpxL2, lptD) incur fitness costs, including increased susceptibility to host antimicrobial peptides like cathelicidin [5]. This positions murepavadin as a rationally engineered therapeutic with a high barrier to resistance.

Properties

Product Name

Murepavadin TFA

Molecular Formula

C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂

Molecular Weight

1667.83

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.